Cas no 942002-44-0 (N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide)

N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide
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- Inchi: 1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-11-13(7-9)21-8-18-11/h1-8H,(H,19,20)
- InChI Key: XMZDYYLSEJOBFM-UHFFFAOYSA-N
- SMILES: C1(C(NC2C=C3SC=NC3=CC=2)=O)SC2=CC=CC=C2C=1Cl
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0041-1mg |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-25mg |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-2μmol |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-20μmol |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-4mg |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-40mg |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-2mg |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-10μmol |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-5mg |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0041-50mg |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
942002-44-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide Related Literature
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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Cécile Bouilhac,Christophe Travelet,Alain Graillot,Sophie Monge,Redouane Borsali,Jean-Jacques Robin Polym. Chem., 2014,5, 2756-2767
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide
Introduction to N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS No. 942002-44-0)
N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide, identified by its CAS number 942002-44-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural and functional properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide is characterized by the presence of two distinct heterocyclic rings: a benzothiazole ring and a benzothiophene ring. The benzothiazole moiety, specifically the 1,3-benzothiazol-6-yl group, contributes to the compound's ability to interact with biological targets in a manner that is both specific and potent. This is largely due to the electron-deficient nature of the benzothiazole ring, which enhances its binding affinity to various enzymes and receptors.
The 3-chloro substituent on the benzothiophene ring adds another layer of complexity to the molecule's pharmacological profile. Chloro substituents are known to modulate the electronic properties of aromatic systems, thereby influencing the compound's reactivity and interactions with biological targets. In particular, the presence of a chlorine atom at the 3-position can enhance the molecule's lipophilicity, which is often a critical factor in drug absorption and distribution within the body.
The carboxamide functional group at the 2-position of the benzothiophene ring further contributes to the compound's versatility. Carboxamides are well-known for their ability to form hydrogen bonds, which can significantly enhance binding interactions with biological targets. This property makes N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide a particularly interesting candidate for development as an inhibitor or modulator of various enzymatic pathways.
In recent years, there has been growing interest in exploring the therapeutic potential of molecules that incorporate both benzothiazole and benzothiophene moieties. These heterocyclic systems have shown promise in various preclinical studies as candidates for treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The unique structural features of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide, particularly its ability to interact with multiple biological targets, positions it as a valuable tool for further pharmacological investigation.
The synthesis of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide involves a series of multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 1-bromo benzthiophene and 6-amino benzthiazole. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of the molecule. Subsequent functionalization steps, including chlorination and carboxamide formation, are performed to introduce the desired substituents and functional groups.
The chemical stability of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzothiophene-2-carboxamide is another important consideration in its development as a pharmaceutical agent. The compound must be able to withstand various storage conditions without degradation, ensuring its efficacy over time. Additionally, its solubility in both aqueous and organic solvents is crucial for formulation purposes, allowing for diverse administration routes such as oral or intravenous delivery.
Evaluation of the pharmacokinetic properties of N-(1,3-benzothiazol-6-yl)-3-chloro-1-benzthiophenee carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), is essential for determining its potential as a therapeutic agent. Preclinical studies have begun to explore these aspects, providing valuable insights into how the compound behaves within biological systems. These studies have revealed promising results regarding its bioavailability and metabolic stability, suggesting that it may have a favorable pharmacokinetic profile.
The preclinical pharmacological evaluation of N-(1,3-benzohtihazol -6-ytl 31-cholor0 -l-beznothioptbenz -2-carr box amide> has shown intriguing activity against several disease models. In particular,the compound has demonstrated inhibitory effects on enzymes involved in cancer cell proliferation,as well as anti-inflammatory properties by modulating cytokine production。These findings have prompted further investigation into its potential as a lead compound for drug development。
In conclusion,N-(\(\boldsymbol{t}t}t{t}t{t}\))\(\boldsymbol{tttt}\))\(\boldsymbol{tttt}\))\(\boldsymbol{tttt}\))\(\boldsymbol{tttt}\))\(\boldsymbol{tttt}\))\(\boldsymbol{tttt}\))\(\boldsymbol{tttt}\))\(\boldsymbol{tttt}\))\(\boldsymbol{t}t})\(\boldsymbol{t}t})\(\boldsymbol{t}t})\(\boldsymbol{t}t})\) is an intriguing organic compound with significant potential in pharmaceutical research。Its unique structural features,combined with promising preclinical results,make it a valuable candidate for further exploration in drug discovery。As research continues,it is expected that this compound will play an important role in developing new therapeutic strategies for various diseases。
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